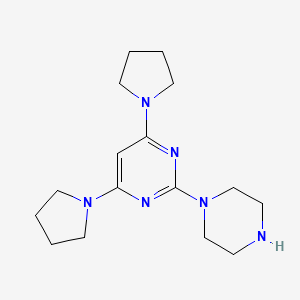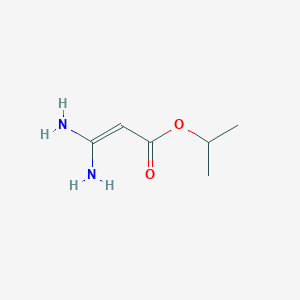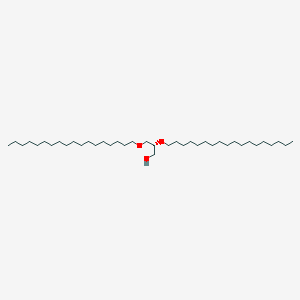
2,3-Dioctadecyl-sn-glycerol
Overview
Description
2,3-Dioctadecyl-sn-glycerol is a synthetic lipid molecule characterized by the presence of two octadecyl (C18) chains attached to the glycerol backbone at the sn-2 and sn-3 positions. This compound is a type of diacylglycerol, which is a class of molecules that play significant roles in various biological processes, including signal transduction and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dioctadecyl-sn-glycerol typically involves the esterification of glycerol with octadecanoic acid (stearic acid). One common method is the enzymatic synthesis using lipases, which are enzymes that catalyze the esterification reaction. For instance, the immobilized Rhizomucor miehei lipase can be used to achieve high enantiomeric purity of the product . The reaction conditions often include an excess of ethanol as a solvent, a specific molar ratio of reactants, controlled water content, and a temperature of around 25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using chemical catalysts or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes often employ continuous flow reactors to maintain optimal reaction conditions and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioctadecyl-sn-glycerol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the compound into different forms.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the properties of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to achieve reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2,3-Dioctadecyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various chemical environments.
Biology: This compound is employed in the study of cell membrane dynamics and signal transduction pathways.
Industry: In industrial applications, this compound is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Dioctadecyl-sn-glycerol involves its interaction with cellular membranes and proteins. As a diacylglycerol, it can act as a secondary messenger in signal transduction pathways, particularly those involving protein kinase C (PKC). The compound can modulate the activity of PKC by binding to its regulatory domain, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctadecyl-sn-glycerol: Similar in structure but with the octadecyl chains attached at the sn-1 and sn-2 positions.
1,3-Dioctadecyl-sn-glycerol: Another isomer with the octadecyl chains at the sn-1 and sn-3 positions.
2,3-Dioctadecyl-sn-glycerol: The compound , with octadecyl chains at the sn-2 and sn-3 positions.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its physical and chemical properties. This configuration can affect its behavior in biological systems, such as its interaction with enzymes and cellular membranes. Compared to other isomers, this compound may exhibit different solubility, stability, and reactivity profiles .
Properties
IUPAC Name |
(2R)-2,3-dioctadecoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-LDLOPFEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](CO)OCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


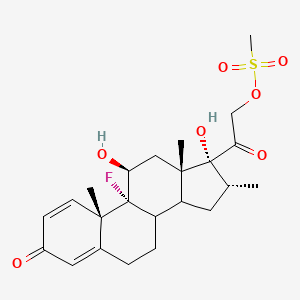
![[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate](/img/structure/B8018296.png)
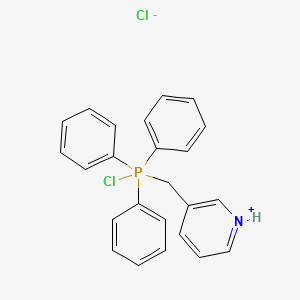
![1-(4-Fluorophenyl)-3-[1-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-piperidinyl]-1H-indole](/img/structure/B8018300.png)
![N-(3,4-dimethoxyphenyl)-N-[3-(3,4-dimethoxyphenyl)propyl]-4-nitrobenzamide](/img/structure/B8018304.png)
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)
![N,N-dibenzyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-amine](/img/structure/B8018323.png)
![N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-methylcarbamoyl]-5-nitrophenyl]-N-methyl-5-nitrobenzamide](/img/structure/B8018331.png)

![[(2R,3S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B8018375.png)
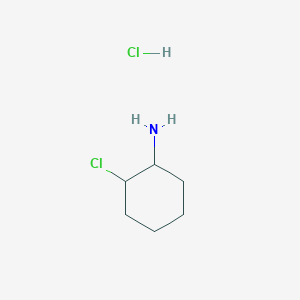
![2-[2-[2-(1,1-Dideuteriodecoxy)ethoxy]ethoxy]ethanol](/img/structure/B8018393.png)
